molecular formula C8H9NS B071073 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine CAS No. 178308-07-1

7-Methyl-6,7-dihydrothieno[2,3-c]pyridine

Cat. No.: B071073
CAS No.: 178308-07-1
M. Wt: 151.23 g/mol
InChI Key: LQKJXDMRVCRIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6,7-dihydrothieno[2,3-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H9NS and its molecular weight is 151.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178308-07-1

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

7-methyl-6,7-dihydrothieno[2,3-c]pyridine

InChI

InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2-6,9H,1H3

InChI Key

LQKJXDMRVCRIHY-UHFFFAOYSA-N

SMILES

CC1C2=C(C=CN1)C=CS2

Canonical SMILES

CC1C2=C(C=CN1)C=CS2

Synonyms

Thieno[2,3-c]pyridine, 6,7-dihydro-7-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3-thienyl)chloroethane(20 g, 0.136 mol) prepared in the above Step 1 and anhydrous acetonitrile(350 ml) was added tin(IV) chloride(20 ml, 0.17 mol) at room temperature. The reaction mixture was heated to reflux for 16 hours and cooled, to which water was added to remove excess tin(IV) chloride. And then the reaction mixture was washed by dichloromethane. The water layer was separated and basified with aqueous K2CO3 solution under ice-cooling and then extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate and concentrated to give 10.56 g of the titled compound. (Yield: 51%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
tin(IV) chloride
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.